
1-(1-phényl-1H-1,2,3-triazol-4-yl)éthan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine" is a derivative of the 1,2,3-triazole class. Triazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties . These compounds are
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels tels que les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le rufinamide anticonvulsivant, la céfatrizine antibiotique céphalosporine à large spectre, le carboxyamidotriazole anticancéreux et la tazobactam antibiotique β β -lactame .
Synthèse organique
Les 1,2,3-triazoles sont l'un des hétérocycles à cinq chaînons contenant de l'azote les plus importants et ont une large gamme d'applications en synthèse organique . Ils présentent une grande stabilité chimique et sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Les 1,2,3-triazoles ont trouvé des applications en chimie des polymères . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .
Chimie supramoléculaire
Les 1,2,3-triazoles ont des applications en chimie supramoléculaire . Ils ont un fort moment dipolaire (4,8–5,6 Debye) et une capacité de liaison hydrogène .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils ressemblent structurellement à la liaison amide, imitant une liaison amide E ou Z .
Biologie chimique
Les 1,2,3-triazoles ont des applications en biologie chimique . Ils ont été largement appliqués dans de nombreux échafaudages médicinaux .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils ont été incorporés dans des candidats médicaments comme agents antimigraineux .
Science des matériaux
Les 1,2,3-triazoles ont des applications en science des matériaux . Ils ont une valeur d'application importante dans divers domaines, tels que l'agrochimie, les photostabilisateurs, les colorants ou les anticorrosifs .
Mécanisme D'action
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens . This enzyme is expressed in a significant percentage of breast cancer cases, making it an important target for therapeutic intervention .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction . The triazole moieties and the triazole-linked aromatic rings of the compound fit into the STS active site, stabilized by a multitude of van der Waals interactions . This interaction results in the sulfamoylation and inactivation of the catalytic site of the STS enzyme .
Biochemical Pathways
The inhibition of the STS enzyme by 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine affects the steroidogenesis pathway . By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This can lead to a decrease in the availability of these hormones, which are known to promote the growth of hormone-dependent cancers .
Result of Action
The result of the action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the inhibition of the STS enzyme, leading to a decrease in the production of active estrogens and androgens . This can potentially inhibit the growth of hormone-dependent cancers, such as breast cancer . In fact, one of the compounds in the same series demonstrated extraordinary STS inhibitory potency in MCF-7 cells, a type of breast cancer cell .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
The effects of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine on various types of cells and cellular processes are significant. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . In addition, it has demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
The molecular mechanism of action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound shows chemical as well as biological stability .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound interacts with various compartments or organelles .
Propriétés
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLMWNCAOOBOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)
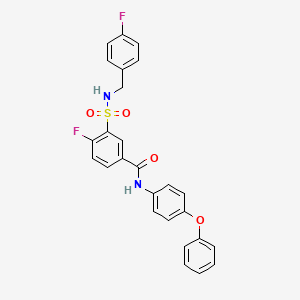
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

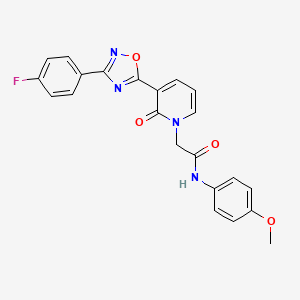
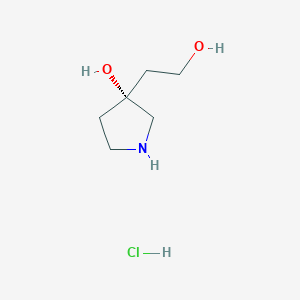
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
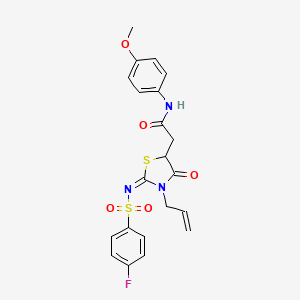

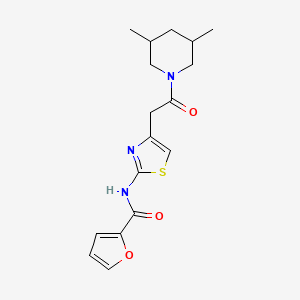
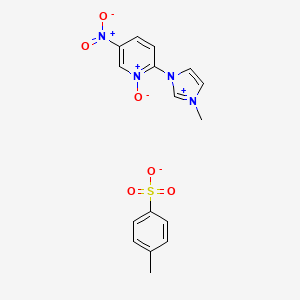
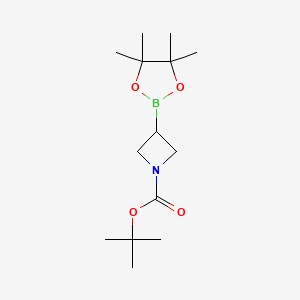
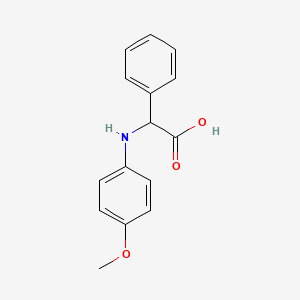
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)